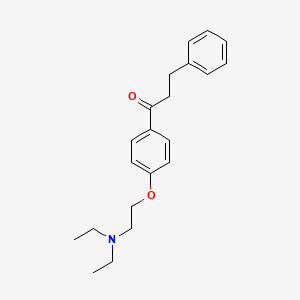
1-chloro-4-isothiocyanato-2-methylbenzene
Descripción general
Descripción
1-chloro-4-isothiocyanato-2-methylbenzene is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of 1-chloro-4-isothiocyanato-2-methylbenzene typically involves the reaction of 4-chloro-3-methylaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods often employ similar synthetic routes but on a larger scale, with additional steps to purify the final product .
Análisis De Reacciones Químicas
1-chloro-4-isothiocyanato-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Oxidation and Reduction:
Common reagents used in these reactions include triethylamine, carbon disulfide, and phenyl chlorothionoformate . The major products formed from these reactions are typically thiourea derivatives and other substituted isothiocyanates .
Aplicaciones Científicas De Investigación
1-chloro-4-isothiocyanato-2-methylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-chloro-4-isothiocyanato-2-methylbenzene involves its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. This reactivity is due to the presence of the isothiocyanate group (-N=C=S), which can form covalent bonds with nucleophilic sites on biomolecules . This property makes it useful in bioconjugation and labeling studies .
Comparación Con Compuestos Similares
1-chloro-4-isothiocyanato-2-methylbenzene can be compared with other isothiocyanates such as:
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: This compound has a similar structure but with a trifluoromethyl group instead of a methyl group, which can affect its reactivity and applications.
4-Methoxyphenyl isothiocyanate: This compound contains a methoxy group, which can influence its chemical properties and reactivity compared to this compound.
3-Chloro-4-methylphenyl isocyanate: Although similar in name, this compound contains an isocyanate group (-N=C=O) instead of an isothiocyanate group, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its specific reactivity and applications in various fields.
Propiedades
IUPAC Name |
1-chloro-4-isothiocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGWYFKUFWKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374006 | |
| Record name | 4-Chloro-3-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23163-92-0 | |
| Record name | 4-Chloro-3-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxybenz[cd]indol-2(1H)-one](/img/structure/B1596639.png)

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596641.png)











